molecular formula C9H5Br2NO B6356147 5-(2,5-dibromophenyl)oxazole CAS No. 2013263-27-7

5-(2,5-dibromophenyl)oxazole

Cat. No.: B6356147
CAS No.: 2013263-27-7
M. Wt: 302.95 g/mol
InChI Key: QIWHDGXDPHSKFR-UHFFFAOYSA-N
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Description

5-(2,5-dibromophenyl)oxazole is a heterocyclic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a dibromophenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction of aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . The reaction proceeds through the formation of an intermediate that cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dibromophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the oxazole ring.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring.

Scientific Research Applications

5-(2,5-dibromophenyl)oxazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-ethoxy-5-chlorobenzo[d]oxazole
  • 2-methoxybenzo[d]oxazole

Comparison

5-(2,5-dibromophenyl)oxazole is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-(2,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWHDGXDPHSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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